molecular formula C12H9Cl2NOS B12659415 Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- CAS No. 85330-94-5

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)-

Cat. No.: B12659415
CAS No.: 85330-94-5
M. Wt: 286.2 g/mol
InChI Key: WZVMWAUGHRPLTI-UHFFFAOYSA-N
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Description

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylthiolating agents such as methylthiol chloride to introduce the methylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, base such as sodium hydroxide, solvents like ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted phenoxy pyridine derivatives.

Scientific Research Applications

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy and methylthio groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(3,4-dichlorophenoxy)-: Lacks the methylthio group, which may result in different chemical and biological properties.

    Pyridine, 2-(3,4-dichlorophenoxy)-5-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, potentially affecting its reactivity and applications.

    Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)-: Contains a methylsulfonyl group, which may alter its oxidation state and chemical behavior.

Uniqueness

Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylthio)- is unique due to the presence of both the dichlorophenoxy and methylthio groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific biological activities, making it valuable for various applications in research and industry.

Properties

CAS No.

85330-94-5

Molecular Formula

C12H9Cl2NOS

Molecular Weight

286.2 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-5-methylsulfanylpyridine

InChI

InChI=1S/C12H9Cl2NOS/c1-17-9-3-5-12(15-7-9)16-8-2-4-10(13)11(14)6-8/h2-7H,1H3

InChI Key

WZVMWAUGHRPLTI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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